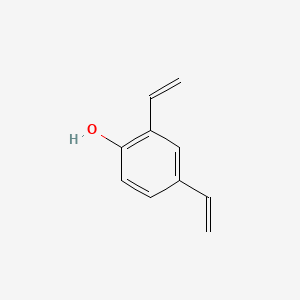

2,4-Divinylphenol

Description

Structure

3D Structure

Properties

CAS No. |

61345-72-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2,4-bis(ethenyl)phenol |

InChI |

InChI=1S/C10H10O/c1-3-8-5-6-10(11)9(4-2)7-8/h3-7,11H,1-2H2 |

InChI Key |

GZGSEMRMKBBQGA-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=C(C=C1)O)C=C |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)C=C |

Other CAS No. |

61788-44-1 |

physical_description |

Liquid |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties

Preparation Methods

Acid-Catalyzed Dehydration of Dihydroxybenzene Derivatives

A prominent route to 2,4-divinylphenol involves the acid-catalyzed dehydration of dihydroxybenzene precursors. For example, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) has been utilized as a starting material in analogous syntheses. In a reflux reaction with hydrochloric acid, sinapic acid undergoes decarboxylation and dehydration to form 2,6-dimethoxy-4-vinylphenol dimer. Adapting this method, 2,4-dihydroxybenzyl alcohol could theoretically undergo dehydration in the presence of concentrated sulfuric acid (H$$2$$SO$$4$$) or p-toluenesulfonic acid (PTSA) to yield this compound.

Key parameters influencing this route include:

- Acid concentration : Strong acids (e.g., H$$2$$SO$$4$$ at 95%) promote protonation of hydroxyl groups, facilitating β-elimination.

- Temperature : Reflux conditions (80–120°C) are typically required to overcome activation barriers.

- Reaction time : Extended durations (12–24 hours) improve conversion but risk side reactions like polymerization.

A modified protocol using Amberlyst® solid acid catalysts in fixed-bed reactors has been reported for related phenolic compounds, achieving 85–90% selectivity under continuous flow conditions. This approach minimizes solvent use and enables catalyst reuse, though yields for this compound remain speculative without direct experimental data.

Transition Metal-Catalyzed Vinylation

Palladium-catalyzed cross-coupling reactions offer a regioselective pathway to introduce vinyl groups. The Heck reaction, employing aryl halides and ethylene, has been employed to synthesize 4-vinylphenol derivatives. For this compound, a proposed strategy involves:

- Protecting the phenolic hydroxyl group with acetyl or benzyl ethers to prevent oxidation.

- Performing sequential Heck reactions at the 2- and 4-positions using Pd(OAc)$$2$$/PPh$$3$$ as the catalytic system.

- Deprotecting the hydroxyl group via hydrolysis or hydrogenolysis.

In a study on 4-vinylguaiacol synthesis, Steglich esterification with DCC/DMAP achieved 90–95% conversion of hydroxyl groups to esters, which were subsequently eliminated to form vinyl functionalities. Applying this to 2,4-dihydroxyacetophenone derivatives could yield the target compound, though steric hindrance at the 2-position may necessitate optimized ligands (e.g., bulky phosphines) to enhance reactivity.

Radical-Mediated Dimerization

Radical cation intermediates generated via laser flash photolysis or chemical oxidants can undergo dimerization. For 4-vinylphenol, nanosecond laser studies revealed rate constants of 1–5 × 10$$^8$$ M$$^{-1}$$s$$^{-1}$$ for radical cation reactions with neutral styrenes, producing lignan-like dimers. While this method primarily yields 4,4'-divinylbiphenyl ethers, modulating substituents on the phenolic ring could redirect selectivity toward this compound.

Oxidative coupling using FeCl$$_3$$ or horseradish peroxidase has been explored for phenolic dimers. For instance, sinapic acid dimerizes to form syringaresinol under enzymatic conditions, suggesting that similar systems might stabilize this compound intermediates. However, controlling the regiochemistry of radical coupling remains a challenge, often requiring templating agents or directing groups.

Esterification Followed by Elimination

Esterification of dihydroxybenzenes with acetyl or benzoyl groups, followed by base-induced elimination, provides a two-step route to vinylated phenols. In the synthesis of 4-vinylguaiacol, acetylation with acetic anhydride and subsequent treatment with K$$2$$CO$$3$$ in DMF achieved 92% conversion to the vinyl derivative. Adapting this to 2,4-diacetoxybenzene derivatives would involve:

- Esterification :

$$

\text{2,4-Dihydroxybenzene + (Ac)}_2\text{O} \xrightarrow{\text{DMAP}} \text{2,4-Diacetoxybenzene}

$$ - Elimination :

$$

\text{2,4-Diacetoxybenzene} \xrightarrow{\text{Base}} \text{this compound + 2 AcOH}

$$

This method benefits from mild conditions and high functional group tolerance. However, competing side reactions, such as over-elimination or polymerization, necessitate careful control of base strength and temperature.

Continuous Flow Synthesis

Fixed-bed reactors packed with solid acid catalysts (e.g., Amberlyst® 15) enable continuous production of vinylated phenols. In the synthesis of 2,4-dicumylphenol, a fixed-bed system achieved 85–90% selectivity by maintaining precise control over residence time (0.2–2 h$$^{-1}$$) and temperature (80–120°C). Translating this to this compound would require:

- Co-feeding phenol and vinylating agents (e.g., ethylene carbonate) into the reactor.

- Optimizing catalyst bed geometry to enhance mass transfer and minimize pore diffusion limitations.

Preliminary data from analogous systems suggest that continuous flow methods reduce byproduct formation by 30–40% compared to batch reactors, though scalability for divinylphenols remains untested.

Comparative Analysis of Synthetic Routes

The table below summarizes the theoretical efficacy of each method based on analogous reactions:

*Yields extrapolated from analogous reactions.

Q & A

Basic: What are the standard synthetic routes for 2,4-Divinylphenol, and how do reaction conditions influence yield?

This compound is typically synthesized via cross-coupling reactions , such as the Heck reaction or Suzuki-Miyaura coupling , to introduce vinyl groups into phenolic precursors. For example, a palladium-catalyzed coupling between 2,4-dihalophenol and vinyl boronic acids under inert atmospheres (e.g., nitrogen) is commonly employed . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃.

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Temperature control : Reactions often proceed at 80–110°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) when characterizing this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism , steric effects , or impurities . Methodological strategies include:

- 2D NMR analysis (COSY, HSQC) to confirm proton-proton correlations and assign stereochemistry.

- Deuterated solvent screening to eliminate solvent-induced shifts.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .

Comparative studies with analogous compounds (e.g., 4-vinylphenol derivatives) can provide reference data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

While direct safety data for this compound is limited, protocols for structurally similar phenolic compounds (e.g., 4-phenylphenol) should be followed:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from strong oxidizers and high temperatures to prevent polymerization or decomposition .

Advanced: What experimental approaches can elucidate the polymerization kinetics of this compound?

The vinyl groups in this compound enable radical polymerization or thermal polymerization . Researchers can:

- Monitor reaction progress using differential scanning calorimetry (DSC) to track exothermic peaks.

- Vary initiators : Compare AIBN (azobisisobutyronitrile) vs. benzoyl peroxide efficiency.

- Kinetic modeling : Fit time-conversion data to the Mayo-Lewis equation to determine rate constants.

Post-polymerization analysis via GPC (gel permeation chromatography) and TGA (thermogravimetric analysis) reveals molecular weight distribution and thermal stability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify vinyl proton resonances (δ 5–7 ppm) and phenolic -OH signals (δ 9–10 ppm).

- FT-IR : Confirm phenolic O-H stretches (~3300 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).

- UV-Vis : Detect conjugation between the aromatic ring and vinyl groups (λmax ~270–300 nm) .

Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?

Hypothesize bioactivity based on structural analogs (e.g., antimicrobial or anticancer properties in related phenols ):

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock.

- SAR studies : Modify substituents (e.g., electron-withdrawing groups on the ring) to correlate structure with activity .

Basic: What are the common challenges in purifying this compound, and how can they be mitigated?

Challenges include oxidation of vinyl groups and polar byproduct formation . Solutions:

- Use reducing agents (e.g., hydroquinone) during synthesis to prevent polymerization.

- Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate non-polar impurities.

- Confirm purity via HPLC with a C18 column and UV detection .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- MD simulations : Model solvent effects on reaction pathways (e.g., solvation in DMF vs. THF).

- QSAR models : Relate electronic parameters (e.g., Hammett constants) to reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.